1-Methyl-2-(methylthio)-5-nitro-1H-imidazole
Overview
Description
The compound of interest, 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole, is a derivative of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their antimicrobial properties and potential use in drug synthesis. The presence of a nitro group and a methylthio substituent in the compound suggests that it may exhibit significant biological activity, as seen in similar compounds .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the one-pot synthesis of trisubstituted imidazoles, which includes the formation of new carbon-nitrogen bonds in a sequential manner . Another method reported is the use of methyldithiocarbonyl imidazole as a transfer reagent for the synthesis of substituted thioureas . Additionally, microwave-assisted synthesis has been employed to produce trinitroimidazole derivatives, starting from imidazole . These methods highlight the versatility and efficiency of synthesizing imidazole derivatives with different substituents.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. X-ray crystallography has been used to confirm the structure of similar compounds, revealing details such as hydrogen bonding patterns and crystallization forces . Spectroscopic properties such as FTIR, NMR, and EIMS provide further structural characterization, identifying important peaks and confirming the presence of specific functional groups .
Chemical Reactions Analysis
Imidazole derivatives undergo a range of chemical reactions. For instance, photochemical rearrangement in the presence of water has been observed for 2-methyl-5-nitro-1H-imidazoles, leading to the formation of oxadiazole derivatives . Additionally, reactions involving the SRN1 mechanism have been reported, where 1-methyl-2-chloromethyl-5-nitroimidazole reacts with nitronate anions to yield compounds with an ethylenic double bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their substituents. The presence of a nitro group and other electron-withdrawing or donating groups can significantly affect properties such as solubility, melting point, and biological activity . For example, the antimicrobial activity of these compounds is often assessed through their minimum inhibitory concentrations (MICs) against various microorganisms . The synthesis of a secnidazole derivative demonstrated improved anti-urease activity, suggesting potential for antimicrobial applications .
Scientific Research Applications
Antimicrobial and Antifungal Properties
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole exhibits significant antimicrobial and antifungal properties. For example, some derivatives of this compound have shown notable antibacterial and antifungal activities, particularly against dermatophytes, in addition to displaying genotoxic effects in various assays (Zani et al., 1995). Other studies have synthesized derivatives that were effective against Gram-positive bacteria, with certain compounds demonstrating potent inhibitory effects against Helicobacter pylori (Letafat et al., 2008).
Chemical Synthesis and Characterization
The compound's utility extends to chemical synthesis and characterization. The synthesis of various nitroimidazoles, including 1-methyl-2-(methylthio)-5-nitro-1H-imidazole, has been extensively studied. These compounds are used in the preparation of derivatives with potential biological activities. For instance, the synthesis of 5-methyl-2-nitro-1-vinyl-1H-imidazole and its derivatives has been explored for their potential antimicrobial activity (Cavalleri et al., 1977). Additionally, the synthesis and characterization of various 1-methyl-1H-imidazole derivatives have been investigated, including studies on their crystal structures and genotoxic properties (Zani et al., 1995).
Photochemical Studies
Research has been conducted on the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, which includes compounds similar to 1-methyl-2-(methylthio)-5-nitro-1H-imidazole. These studies focus on the photorearrangement of these compounds in water-containing solutions and their subsequent reactions, contributing to a better understanding of their chemical properties under various conditions (Pfoertner & Daly, 1987).
Metabolic Studies
The metabolism of related nitroimidazole derivatives in animals has been a subject of interest. Studies have identified the main metabolites of these compounds in animal urines, providing insights into their biotransformation and toxicity profile (Assandri et al., 1978).
properties
IUPAC Name |
1-methyl-2-methylsulfanyl-5-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-7-4(8(9)10)3-6-5(7)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLIPHIEXOWXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878796 | |
Record name | IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole | |
CAS RN |
1615-41-4 | |
Record name | Sulfuridazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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